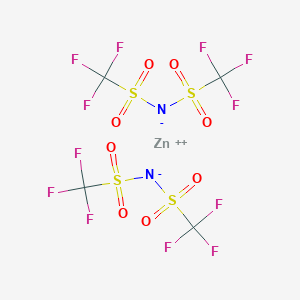
Zinc(II) Bis(trifluoromethanesulfonyl)imide
描述
Zinc bis(trifluoromethylsulfonyl)imide, also known as zinc bis(triflimide) or zinc di[bis(trifluoromethylsulfonyl)imide], is a compound with the molecular formula C4F12ZnN2O8S4 and a molecular weight of 625.70. It is recognized as a strong Lewis acid and serves as a catalyst for various reactions. The compound is typically available as a white powder and is commercially accessible .
Synthesis Analysis
Molecular Structure Analysis
The molecular interaction and ion-pair structures of zinc bis(trifluoromethylsulfonyl)imide have been studied using density functional theory (DFT) calculations. These studies have shown that the zinc ion forms an octahedral, homoleptic complex with the ligand bis(trifluoromethylsulfonyl)imide through coordination with the oxygen of the sulfone group. The counterion in this complex is typically an organic cation such as 1-ethyl-3-methylimidazolium. The DFT calculations have been able to reproduce the vibrational spectra of the compound, confirming the accuracy of the predicted structures .
Chemical Reactions Analysis
While specific chemical reactions involving zinc bis(trifluoromethylsulfonyl)imide are not detailed in the provided papers, its role as a catalyst suggests that it participates in a variety of reactions without being consumed. Its strong Lewis acid properties imply that it could facilitate reactions such as Friedel-Crafts acylations, Diels-Alder reactions, or other electrophilic substitutions where a strong Lewis acid is beneficial .
Physical and Chemical Properties Analysis
Zinc bis(trifluoromethylsulfonyl)imide sublimes at 260°C at 1 mmHg, indicating its volatility under reduced pressure. It is soluble in dichloromethane (CH2Cl2) and water (H2O), which suggests potential applications in various solvent systems. The compound's hygroscopic nature requires careful handling and storage to prevent degradation or moisture absorption .
科学研究应用
Zinc(II) Bis(trifluoromethanesulfonyl)imide exhibits unique properties when it interacts with CO2, as revealed through X-ray diffraction analysis of a soft crystal surrogate. This compound demonstrates a significant ability to absorb CO2 due to its densely assembled structure, which undergoes a transition between closed and open configurations in response to CO2 presence. This transition is evidenced by a steep rise and fall in the amount of CO2 absorbed at specific pressures. Notably, the absorption capacity reaches 2.03 mol mol−1 at a near-saturated pressure, highlighting its efficiency. The fluorinated components of the compound enhance this absorption process, as indicated by a comparison with its nonfluorinated analog, which requires higher threshold pressure for CO2 absorption. This finding underscores the role of the fluorinated moieties in facilitating CO2 absorption. The absorption properties are further characterized by their temperature dependence, which can be analyzed using the Clausius-Clapeyron equation to evaluate the enthalpy of CO2 absorption. The obtained enthalpy value, although moderate, compares favorably with other CO2 absorption/adsorption materials, making Zinc(II) Bis(trifluoromethanesulfonyl)imide a potential candidate for CO2 capture and storage applications.
安全和危害
Zinc(II) Bis(trifluoromethanesulfonyl)imide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
未来方向
属性
IUPAC Name |
zinc;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEORIOGPVTWFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2O8S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565779 | |
| Record name | Zinc bis[bis(trifluoromethanesulfonyl)azanide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc(II) Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
168106-25-0 | |
| Record name | Zinc bis[bis(trifluoromethanesulfonyl)azanide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc(II) bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

